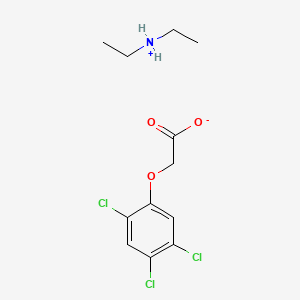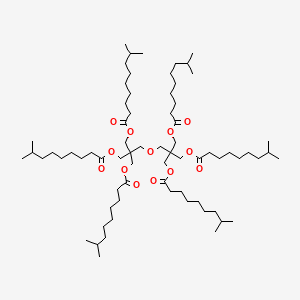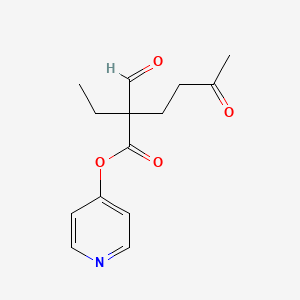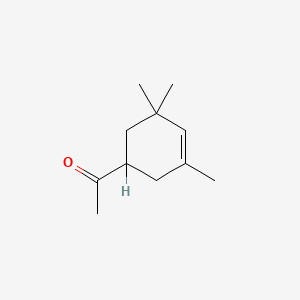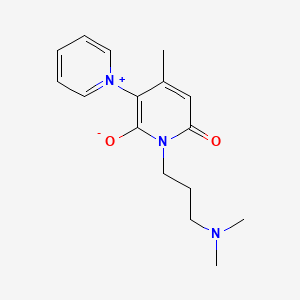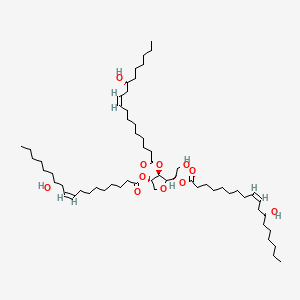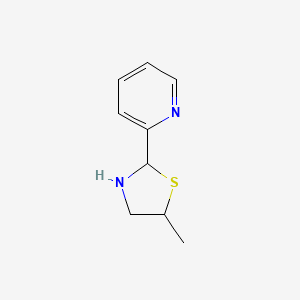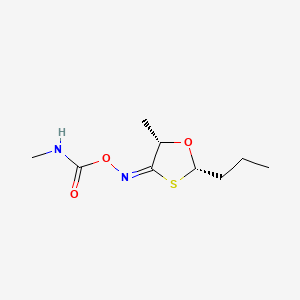
1,3-Oxathiolan-4-one, 5-methyl-2-propyl-, O-((methylamino)carbonyl)oxime, cis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Oxathiolan-4-one, 5-methyl-2-propyl-, O-((methylamino)carbonyl)oxime, cis- is a heterocyclic compound that contains an oxathiolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Oxathiolan-4-one, 5-methyl-2-propyl-, O-((methylamino)carbonyl)oxime, cis- typically involves the reaction of oxiranes with aryl isothiocyanates in the presence of a catalytic amount of methoxide at room temperature. This one-pot synthesis method is efficient and yields the desired product in good to excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Oxathiolan-4-one, 5-methyl-2-propyl-, O-((methylamino)carbonyl)oxime, cis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The oxime group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions typically require nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
1,3-Oxathiolan-4-one, 5-methyl-2-propyl-, O-((methylamino)carbonyl)oxime, cis- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.
Medicine: It may be explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 1,3-Oxathiolan-4-one, 5-methyl-2-propyl-, O-((methylamino)carbonyl)oxime, cis- involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The compound may also interact with cellular pathways involved in signal transduction and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-4-propyl-1,3-oxathiane: A similar compound with a different substitution pattern on the oxathiolane ring.
1,3-Oxathiolane-2-imine derivatives: These compounds share the oxathiolane ring structure but have different functional groups attached.
Uniqueness
1,3-Oxathiolan-4-one, 5-methyl-2-propyl-, O-((methylamino)carbonyl)oxime, cis- is unique due to its specific substitution pattern and the presence of the oxime group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
54266-47-6 |
|---|---|
Fórmula molecular |
C9H16N2O3S |
Peso molecular |
232.30 g/mol |
Nombre IUPAC |
[(E)-[(2S,5S)-5-methyl-2-propyl-1,3-oxathiolan-4-ylidene]amino] N-methylcarbamate |
InChI |
InChI=1S/C9H16N2O3S/c1-4-5-7-13-6(2)8(15-7)11-14-9(12)10-3/h6-7H,4-5H2,1-3H3,(H,10,12)/b11-8+/t6-,7-/m0/s1 |
Clave InChI |
YAPAPASCFBJVCG-PDIDVQAISA-N |
SMILES isomérico |
CCC[C@H]1O[C@H](/C(=N\OC(=O)NC)/S1)C |
SMILES canónico |
CCCC1OC(C(=NOC(=O)NC)S1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


